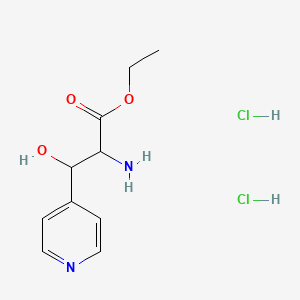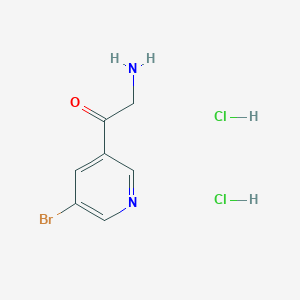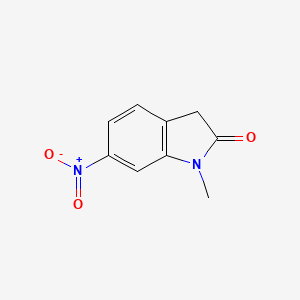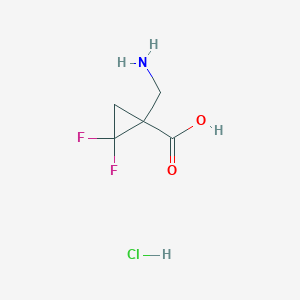
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
概要
説明
The compound is a type of amino acid derivative, specifically a cyclopropane carboxylic acid derivative with an aminomethyl substituent . Similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) are synthesized from their hydrochloric salts in an anhydrous medium .Chemical Reactions Analysis
Amines, including aminomethyl groups, are known to act as weak organic bases, reacting with acids to form salts . They can also participate in various other chemical reactions, depending on the specific compound and conditions .科学的研究の応用
1. Role in Ethylene Biosynthesis
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a variant of 1-Aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role in the study of ACC deaminase, which is involved in ethylene biosynthesis in plants. DFACC acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015). Ethylene is a critical plant hormone regulating various vegetative and developmental processes. Understanding the inhibition mechanism of DFACC provides insights into ethylene production and its regulation in plants (Polko & Kieber, 2019).
2. Ethylene-Independent Signaling
Recent studies indicate that ACC, the precursor of ethylene, may also function as a signaling molecule independent of ethylene synthesis. This suggests a broader role for compounds like DFACC in plant biology, potentially influencing processes such as cell wall signaling, division, and pathogen virulence, beyond their established role in ethylene biosynthesis (Vanderstraeten & Van Der Straeten, 2017).
3. Agronomic Applications
The role of ACC and its derivatives in plant stress responses, particularly in relation to ethylene production, has significant implications for agriculture. Studies have shown that bacteria producing ACC deaminase can mitigate stress in plants, leading to improved growth and biomass characteristics under conditions like drought and salt stress. This highlights the potential agronomic applications of understanding and manipulating compounds like DFACC to enhance plant resilience and productivity (Tiwari et al., 2018).
4. Analytical Chemistry and Synthesis Studies
DFACC and its analogs have been subjects of various synthesis studies. Efficient synthesis methods have been developed for its enantiomers, contributing to the broader field of organic chemistry and providing tools for further biological studies. These synthesis studies are crucial for producing DFACC in quantities and forms suitable for research and potential agricultural applications (Kirihara et al., 2003).
作用機序
Target of Action
It is structurally similar to the neurotransmitter glutamate . Glutamate is a crucial neurotransmitter in the brain, playing a role in cognitive functions such as learning and memory.
Mode of Action
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride competitively inhibits branched-chain amino acid aminotransferase (BCAT), slowing down the synthesis of glutamate . In particular, it inhibits BCAT-1 at high concentrations .
Pharmacokinetics
A structurally similar compound, gabapentin, is known to be absorbed by high capacity nutrient transporters located throughout the intestine . This suggests that this compound may have similar absorption properties.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism . These interactions are crucial for understanding its potential therapeutic applications and its role in cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that it can affect the proliferation and differentiation of certain cell types, making it a valuable tool in cell biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . Understanding these molecular mechanisms is essential for developing targeted therapies and elucidating the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism, affecting metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its role in cellular processes.
特性
IUPAC Name |
1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(5,2-8)3(9)10;/h1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZDEQSZMASIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


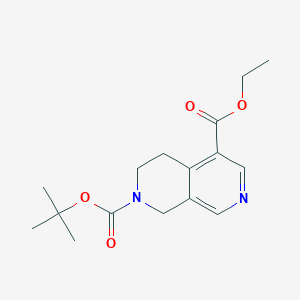
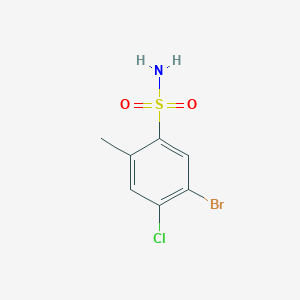
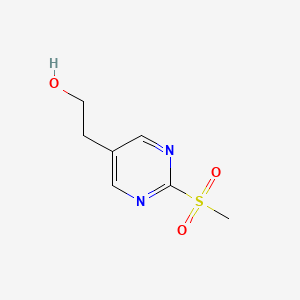

![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
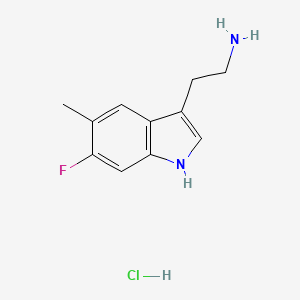
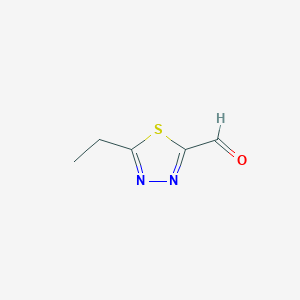
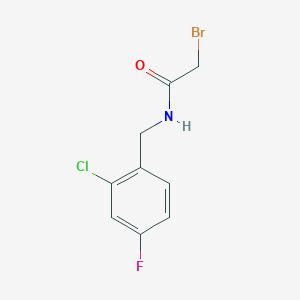
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
